SB-525334 Exhibits Superior ALK4 Sparing Relative to SB-505124 for Cleaner ALK5 Phenotyping
SB-525334 demonstrates a 4.1-fold selectivity window for ALK5 (IC50 = 14.3 nM) over ALK4 (IC50 = 58.5 nM), whereas the structurally related inhibitor SB-505124 (hydrochloride salt, CAS 356559-13-2) exhibits an ALK5 IC50 of 47 nM and an ALK4 IC50 of 129 nM, representing only a 2.7-fold selectivity window [1]. This differential selectivity is critical for experiments where ALK4 inhibition confounds interpretation of ALK5-dependent phenotypes. Furthermore, SB-525334 shows no activity against ALK2, ALK3, or ALK6 (IC50 > 10,000 nM), whereas SB-505124 potently inhibits ALK7 in addition to ALK4 and ALK5 .
| Evidence Dimension | ALK5 vs ALK4 selectivity ratio |
|---|---|
| Target Compound Data | ALK5 IC50 = 14.3 nM; ALK4 IC50 = 58.5 nM |
| Comparator Or Baseline | SB-505124: ALK5 IC50 = 47 nM; ALK4 IC50 = 129 nM |
| Quantified Difference | SB-525334 selectivity ratio = 4.1-fold; SB-505124 selectivity ratio = 2.7-fold; SB-525334 is 1.5-fold more selective for ALK5 over ALK4 |
| Conditions | Cell-free kinase activity assay; recombinant human GST-fused ALK5 and ALK4 expressed in Sf9 cells |
Why This Matters
Researchers requiring clean ALK5-dependent readouts with minimal ALK4 cross-reactivity should prioritize SB-525334 over SB-505124 to reduce confounding biological effects.
- [1] Grygielko ET, Martin WM, Tweed C, et al. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor-beta type I receptor kinase in puromycin-induced nephritis. J Pharmacol Exp Ther. 2005;313(3):943-951. View Source
